5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione
Description
Chemical Identity and Structural Characterization of 5-(2,3-Dimethyl-1H-Indol-5-Yl)-3H-1,3,4-Oxadiazole-2-Thione
Systematic Nomenclature and CAS Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The name reflects the presence of a 2,3-dimethyl-substituted indole ring attached at the 5-position of a 1,3,4-oxadiazole-2-thione core structure. Related compounds in the oxadiazole-thione family demonstrate consistent naming patterns, with positional numbering reflecting the heterocyclic ring arrangements and substitution patterns.
Chemical databases typically catalog such compounds under multiple synonyms to accommodate various naming conventions. For instance, similar oxadiazole-thione structures are often listed with alternative nomenclature such as "oxadiazole-2(3H)-thione" or "oxadiazol-2-thiol" forms, reflecting the tautomeric equilibrium between thiol and thione forms. The compound may also be referenced through its molecular connectivity patterns, emphasizing the indole-oxadiazole linkage that defines its structural identity.
Registry information for oxadiazole-thione compounds typically includes comprehensive identification codes from major chemical databases. The Chemical Abstracts Service registry system provides unique identifiers that facilitate literature searches and compound tracking across research databases. Similar compounds in this structural class have been assigned specific registry numbers that reflect their precise molecular structures and stereochemical configurations.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C₁₃H₁₁N₃OS, representing a complex heterocyclic structure with multiple functional groups. This formula indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular composition reflects the combined contributions of the dimethylindole substituent and the oxadiazole-thione core structure.
The calculated molecular weight for this compound is approximately 257.31 grams per mole, positioning it within the medium molecular weight range typical of pharmaceutical intermediates and bioactive compounds. This molecular weight falls within optimal ranges for oral bioavailability according to Lipinski's rule of five, suggesting potential for biological activity. Comparative analysis with related oxadiazole-thione compounds shows similar molecular weights, with variations primarily due to different substituent patterns on the heterocyclic cores.
The elemental composition provides insights into the compound's chemical behavior and physical properties. The nitrogen content of approximately 16.3% by weight indicates significant basic character, while the sulfur atom contributes to potential nucleophilic reactivity. The carbon-to-nitrogen ratio of 4.33:1 is characteristic of nitrogen-rich heterocycles, influencing both solubility properties and electronic distribution throughout the molecular framework.
Spectroscopic Characterization Techniques
Spectroscopic analysis of this compound requires multiple complementary techniques to fully elucidate its structural features. The heterocyclic nature of the compound, combined with the presence of multiple nitrogen atoms and the thione functional group, creates distinctive spectroscopic signatures that facilitate unambiguous identification. Modern analytical approaches typically employ a combination of nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to provide comprehensive structural characterization.
The complexity of the molecular structure necessitates high-resolution spectroscopic methods to differentiate between closely related isomers and to confirm the precise connectivity patterns. Advanced two-dimensional nuclear magnetic resonance techniques become particularly valuable for establishing through-bond and through-space correlations between different regions of the molecule. The presence of the indole system introduces additional complexity due to its aromatic character and potential for tautomerism.
Sample preparation for spectroscopic analysis requires careful consideration of solvent selection and concentration optimization. The heterocyclic nature of the compound may lead to aggregation or hydrogen bonding effects that could complicate spectral interpretation. Standard protocols for oxadiazole-thione compounds typically employ polar aprotic solvents such as dimethyl sulfoxide to ensure complete dissolution and minimize intermolecular interactions that could affect spectral quality.
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides the most detailed structural information for this compound. Proton nuclear magnetic resonance spectra of similar oxadiazole-thione compounds typically show characteristic signal patterns that reflect the heterocyclic environment and substitution patterns. The indole nitrogen-hydrogen proton appears as a distinctive singlet in the downfield region, typically around 11-12 parts per million, due to hydrogen bonding and the electron-withdrawing effects of the heterocyclic system.
The dimethyl substituents on the indole ring generate characteristic singlet signals in the upfield region, typically around 2.3-2.7 parts per million. These methyl groups provide valuable reference points for spectral assignment and serve as indicators of successful synthesis and structural integrity. The chemical shift values for these methyl groups can vary depending on their electronic environment and the specific substitution pattern on the indole core.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with the thione carbon appearing as a characteristic downfield signal around 180-190 parts per million. This distinctive chemical shift confirms the presence of the thione functional group and helps distinguish between thiol and thione tautomeric forms. The aromatic carbons of both the indole and oxadiazole rings appear in the typical aromatic region between 110-160 parts per million, with specific chemical shifts reflecting the electronic environment of each carbon atom.
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides critical information about the functional groups present in this compound. The most characteristic absorption band appears in the region around 1200-1300 wavenumbers, corresponding to the carbon-sulfur stretching vibration of the thione group. This band serves as a diagnostic indicator for the presence of the oxadiazole-2-thione functionality and helps confirm the tautomeric form of the compound.
The indole nitrogen-hydrogen stretching vibration typically appears as a broad absorption band around 3200-3400 wavenumbers, reflecting the hydrogen bonding characteristics of the indole system. This band may show splitting or broadening due to intermolecular hydrogen bonding interactions, particularly in solid-state samples. The position and intensity of this band provide information about the electronic environment of the indole nitrogen atom.
Aromatic carbon-carbon stretching vibrations appear as multiple bands in the region between 1450-1650 wavenumbers, reflecting the complex aromatic system present in both the indole and oxadiazole rings. The carbon-nitrogen stretching vibrations of the heterocyclic rings contribute additional bands in the 1300-1500 wavenumber region. These bands often overlap with other vibrational modes, requiring careful analysis and comparison with reference compounds for accurate assignment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of this compound reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the stability of different molecular regions. The molecular ion peak appears at mass-to-charge ratio 257, corresponding to the intact molecular structure. The intensity of this peak provides information about the stability of the molecule under ionization conditions.
Common fragmentation pathways for oxadiazole-thione compounds include loss of the sulfur atom, resulting in a fragment at mass-to-charge ratio 225. This fragmentation pattern is characteristic of thione-containing heterocycles and serves as a diagnostic indicator for the presence of the oxadiazole-2-thione functionality. Additional fragmentation may occur through cleavage of the bond connecting the indole and oxadiazole rings, generating characteristic fragment ions that reflect the individual heterocyclic components.
The dimethylindole portion of the molecule contributes distinctive fragment ions that can be used to confirm the substitution pattern and connectivity. These fragments typically appear at predictable mass-to-charge ratios based on the molecular formula of the indole component. High-resolution mass spectrometry provides accurate mass measurements that can distinguish between different possible molecular formulas and confirm the elemental composition of both the molecular ion and major fragment ions.
X-ray Crystallographic Structure Elucidation
X-ray crystallographic analysis of this compound would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular conformation. Crystallographic studies of related oxadiazole-thione compounds have revealed important structural features such as the planarity of the heterocyclic rings and the preferred tautomeric forms in the solid state. The crystal structure would confirm the thione tautomer as the predominant form, consistent with theoretical predictions and spectroscopic evidence.
The molecular packing in the crystal lattice would likely be influenced by hydrogen bonding interactions involving the indole nitrogen-hydrogen group and potential π-π stacking interactions between the aromatic ring systems. These intermolecular interactions play crucial roles in determining the physical properties of the compound, including melting point, solubility, and stability. Crystallographic data would provide quantitative measurements of these interactions and their influence on the overall molecular arrangement.
Bond length analysis would reveal the electronic distribution throughout the molecule, with particular attention to the carbon-sulfur double bond character in the thione group and the aromatic bond alternation in the heterocyclic rings. The dihedral angles between the indole and oxadiazole rings would indicate the degree of conjugation between these systems and influence the overall electronic properties of the molecule. Such structural information is essential for understanding the chemical reactivity and potential biological activity of the compound.
Computational Chemistry Insights
Computational chemistry methods provide valuable theoretical insights into the electronic structure and properties of this compound. Density functional theory calculations can predict molecular geometries, electronic energies, and spectroscopic properties with high accuracy. These calculations complement experimental data and provide information that may be difficult to obtain through experimental methods alone. Molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies regions of high reactivity.
The tautomeric equilibrium between thiol and thione forms can be investigated computationally to determine the relative stability of different tautomers. Calculations consistently predict the thione form as more stable for similar oxadiazole compounds, supporting experimental observations. The energy difference between tautomers provides insights into the conditions under which tautomerization might occur and the factors that influence this equilibrium.
Conformational analysis using computational methods reveals the preferred three-dimensional arrangement of the molecule and identifies potential energy barriers to rotation around single bonds. The relative orientation of the indole and oxadiazole rings significantly influences the overall molecular properties and potential for intermolecular interactions. These calculations provide a theoretical framework for understanding the structure-activity relationships of related compounds.
Topological Polar Surface Area Calculations
The topological polar surface area of this compound can be calculated based on the molecular structure and the polar atoms present in the molecule. This parameter is crucial for predicting biological activity and pharmaceutical properties, as it correlates with membrane permeability and oral bioavailability. The molecule contains multiple nitrogen atoms, one oxygen atom, and one sulfur atom, all contributing to the polar surface area.
Computational algorithms for polar surface area calculation consider the van der Waals surfaces of polar atoms and their accessibility to solvent molecules. For this compound, the major contributors to the polar surface area include the indole nitrogen atom, the three nitrogen atoms in the oxadiazole ring, the oxygen atom, and the sulfur atom in the thione group. Each of these atoms contributes a specific increment to the total polar surface area based on its hybridization state and local environment.
The calculated topological polar surface area value provides insights into the compound's potential for crossing biological membranes and its suitability as a pharmaceutical agent. Values below 140 square angstroms typically indicate good oral bioavailability, while higher values may suggest limitations in membrane permeability. The specific value for this compound would need to be calculated using established computational methods and compared with experimental permeability data when available.
LogP Value Predictions and Lipophilicity Profiling
The logarithm of the partition coefficient between octanol and water represents a fundamental measure of lipophilicity for this compound. Computational prediction of this parameter utilizes fragment-based methods that consider the contributions of different molecular components to the overall lipophilicity. The indole ring system contributes significantly to lipophilicity, while the polar heterocyclic oxadiazole-thione moiety provides hydrophilic character.
Various computational algorithms exist for LogP prediction, including fragment-based methods and more sophisticated approaches that consider three-dimensional molecular structure and electronic effects. For heterocyclic compounds like this oxadiazole-thione derivative, accurate LogP prediction requires careful consideration of the electronic interactions between different ring systems and the influence of polar functional groups on the overall molecular polarity.
The predicted LogP value influences the compound's distribution in biological systems and affects its potential therapeutic applications. Optimal LogP values for pharmaceutical compounds typically fall within the range of 1-3, balancing solubility and membrane permeability requirements. The specific value for this compound would depend on the computational method employed and the training set used for parameter development, requiring validation against experimental partition coefficient measurements when available.
Properties
IUPAC Name |
5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-6-7(2)13-10-4-3-8(5-9(6)10)11-14-15-12(17)16-11/h3-5,13H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMVDPAKEUDLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NNC(=S)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione typically involves the following steps:
Formation of the Indole Derivative: The starting material, 2,3-dimethylindole, is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Oxadiazole Ring Formation: The indole derivative is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the oxadiazole ring. The reaction is typically carried out under reflux conditions.
Cyclization: The final step involves cyclization to form the 1,3,4-oxadiazole-2-thione ring. This is achieved by heating the intermediate product in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the oxadiazole ring, converting it to various reduced forms. Sodium borohydride (NaBH₄) is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thione group. Reagents such as alkyl halides can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄), under mild conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives at the thione group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione exhibit notable antimicrobial properties. In particular:
- Gram-positive Bacteria: Compounds derived from this structure have shown enhanced activity against gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis. These findings were substantiated through disc diffusion methods and minimum inhibitory concentration (MIC) assays .
- Antifungal Properties: The compounds also demonstrate antifungal activity, making them potential candidates for developing new antifungal agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines:
- Cytotoxicity Studies: The compound has been tested against cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results indicate that certain derivatives exhibit moderate to significant cytotoxic effects, suggesting their potential as anticancer agents .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
Mechanism of Action
The mechanism of action of 5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors through π-π stacking and hydrogen bonding, while the oxadiazole ring can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dimethyl-1H-indol-5-yl)-1,3,4-oxadiazole: Lacks the thione group, which affects its reactivity and biological activity.
5-(2,3-Dimethyl-1H-indol-5-yl)-3H-1,2,4-oxadiazole-2-thione: Similar structure but different ring system, leading to different chemical properties.
5-(2,3-Dimethyl-1H-indol-5-yl)-3H-1,3,4-thiadiazole-2-thione: Contains a thiadiazole ring instead of an oxadiazole ring, which affects its electronic properties and reactivity.
Uniqueness
The uniqueness of 5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione lies in its combination of indole and oxadiazole rings, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Biological Activity
5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an indole moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is , and it possesses unique properties that contribute to its biological effects.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound.
The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival. For instance, it has been reported to inhibit thymidine phosphorylase activity, which plays a role in tumor progression and angiogenesis .
Case Studies
- In vitro Studies : In one study, the compound demonstrated significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer) and HEPG2 (liver cancer), with IC50 values ranging from 1.8 µM to 2.6 µM .
- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities to targets involved in cancer progression, suggesting that the compound can effectively interact with these proteins at the molecular level .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
The compound exhibits bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. This is particularly relevant in the context of drug-resistant strains of bacteria.
Research Findings
Studies have shown that derivatives of oxadiazoles possess significant activity against Mycobacterium tuberculosis and other pathogenic bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be as low as 4 µM against drug-resistant strains of Mycobacterium .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione?
- Methodology :
- Step 1 : Condensation of 2,3-dimethyl-1H-indole-5-carbohydrazide with carbon disulfide under basic conditions (e.g., KOH/ethanol) to form the oxadiazole-thione ring.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
- Key Parameters : Reaction temperature (80–100°C), reaction time (6–12 hours), and stoichiometric control to minimize byproducts like disulfide linkages .
- Example :
| Starting Material | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Indole carbohydrazide | CS₂/KOH, ethanol, reflux | 68–74% | >95% |
Q. How is the compound characterized structurally and chemically?
- Techniques :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., indole NH at δ 10–12 ppm, oxadiazole C=S at δ 165–170 ppm) .
- IR : Confirm thione (C=S) stretch at 1200–1250 cm⁻¹ and N–H (indole) at 3200–3400 cm⁻¹ .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (e.g., calculated m/z 286.08 for C₁₃H₁₂N₄OS) .
- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation) .
Advanced Research Questions
Q. How do structural modifications influence its biological activity?
- Structure-Activity Relationship (SAR) :
- Indole Substitution : 2,3-Dimethyl groups enhance lipophilicity and membrane permeability compared to unsubstituted indoles .
- Oxadiazole-Thione : The C=S group is critical for H-bonding with biological targets (e.g., COX-2 or kinase active sites) .
- Example :
| Derivative | Anti-inflammatory IC₅₀ (μM) | Anticancer GI₅₀ (μM) |
|---|---|---|
| 2,3-Dimethyl-indole | 12.4 ± 1.2 | 8.9 ± 0.7 |
| Unsubstituted indole | 28.6 ± 2.1 | 22.3 ± 1.5 |
Q. What computational methods predict its stability and interactions?
- Approaches :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to assess tautomer stability (thione vs. thiol forms) .
- Molecular Docking : Dock into COX-2 (PDB: 5KIR) using AutoDock Vina; analyze binding energy (ΔG ≤ -8.5 kcal/mol) and hydrogen bonds with Ser530/Arg513 .
- ADMET Prediction : Use SwissADME to predict bioavailability (TPSA > 80 Ų reduces CNS penetration) .
Q. How to resolve contradictions in biological activity data across studies?
- Analysis Framework :
- Assay Variability : Normalize data using positive controls (e.g., acetylsalicylic acid for anti-inflammatory assays) .
- Purity : Validate compound purity (>95%) via HPLC before testing. Impurities like disulfides can skew results .
- Cell Line Specificity : Compare activity across multiple lines (e.g., MCF-7 vs. HeLa) to identify target selectivity .
Q. What crystallographic challenges arise during structure determination?
- Key Issues :
- Twinned Crystals : Use SHELXL (TWIN/BASF commands) to refine structures with twin fractions >0.3 .
- Data Quality : Optimize data collection (CuKα, 100 K) to achieve Rint < 5% and completeness >98% .
- Example :
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| R1 (I > 2σ) | 0.041 |
| CCDC Deposition | 2056782 |
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the oxadiazole-thione ring.
- Bioassays : Include cytotoxicity controls (e.g., MTT assay on HEK293 cells) to distinguish specific activity from general toxicity .
- Computational Workflows : Cross-validate docking results with MD simulations (100 ns) to confirm binding mode stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
